Chemical structure of 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate
Chemical structure of 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate
An In-Depth Technical Guide to the Photoresponsive Monomer: 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl Acrylate
Executive Summary
This technical guide provides a comprehensive overview of the photoresponsive liquid crystal monomer, 6-[4-(4-hexyloxyphenylazo)phenoxy]hexyl acrylate. This molecule is a cornerstone in the development of advanced functional materials, integrating a polymerizable acrylate group, a flexible hexyl spacer, and a photo-switchable azobenzene mesogenic core. This unique architecture allows for the creation of polymers that exhibit dynamic responses to light, finding applications in fields ranging from soft robotics and photo-actuators to optical data storage and smart coatings. This document, intended for researchers and drug development professionals, details the monomer's chemical structure, physicochemical properties, synthesis and purification protocols, polymerization behavior, and key characterization techniques, grounded in established scientific principles and methodologies.
Molecular Overview and Physicochemical Properties
The monomer 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate is a sophisticated organic compound designed to impart photoresponsivity and liquid crystallinity to polymeric systems. Its structure can be deconstructed into three key functional units:
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The Azobenzene Core: This central -[C₆H₄]-N=N-[C₆H₄]- unit is a photochromic group that undergoes reversible isomerization from a thermally stable trans state to a metastable cis state upon irradiation with UV light.[1] This change induces significant alterations in molecular geometry and dipole moment, which drives the macroscopic responses of the resulting materials.[1][2]
-
The Acrylate Group (CH₂=CH-COO-): This terminal functional group is highly reactive and enables the monomer to undergo polymerization, typically through free-radical mechanisms, to form long-chain polymers.[3] This is the anchor point for integrating the photoresponsive core into a stable material.
-
Flexible Spacers and Terminal Chains: A hexyl (-C₆H₁₂-) spacer decouples the motion of the polymer backbone from the azobenzene core, which is crucial for facilitating the liquid crystalline phase formation. The hexyloxy (-O-C₆H₁₂) chain on the opposing end of the azobenzene unit further contributes to the molecule's mesogenic (liquid crystal-forming) properties.[1]
These components synergistically allow for the synthesis of polymers where light can be used to control phase transitions and, consequently, material properties.[4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-[4-[(4-hexoxyphenyl)diazenyl]phenoxy]hexyl prop-2-enoate | [5] |
| CAS Number | 123948-06-1 | [6] |
| Molecular Formula | C₂₇H₃₆N₂O₄ | [6] |
| Molecular Weight | 452.59 g/mol | [5][6] |
| Appearance | Yellow crystalline powder | [7] |
| Storage | Store in a dry, sealed, and refrigerated environment | [7] |
The Azobenzene Chromophore: The Engine of Photoresponsivity
The functionality of materials derived from this monomer is predicated on the photoisomerization of the azobenzene unit. This process is a reversible photochemical reaction that can be controlled with specific wavelengths of light.
-
trans-to-cis Isomerization: The ground state of the azobenzene molecule is the thermodynamically stable trans isomer. This isomer has an intense absorption band in the UV region (around 320-360 nm) corresponding to the π-π* electronic transition.[8][9] Upon irradiation with UV light (e.g., 365 nm), the molecule absorbs a photon and converts to the higher-energy, bent cis isomer.[1]
-
cis-to-trans Isomerization: The cis isomer can revert to the trans form through two pathways. It can relax thermally over time or the process can be accelerated by irradiating with visible light (typically > 400 nm) that excites the n-π* transition unique to the cis form.[8]
This isomerization is not merely a molecular-level event; it causes a significant change in the molecule's length, reducing it from approximately 10 Å in the trans state to 5.6 Å in the cis state.[1] When these units are densely packed in a polymer, this collective change generates internal stress, leading to macroscopic shape changes, phase transitions (e.g., liquid crystal to isotropic), or alterations in surface topography.[2]
Caption: Reversible photoisomerization of the azobenzene core.
Synthesis and Purification Protocol
The synthesis of 6-[4-(4-hexyloxyphenylazo)phenoxy]hexyl acrylate is a multi-step process requiring careful control of reaction conditions to achieve high purity and yield. The following represents a logical and field-proven synthetic pathway.
Diagram: Synthetic Workflow
Caption: Multi-step synthesis pathway for the target monomer.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(6-bromohexyloxy)-4-nitrobenzene
-
Dissolve 4-nitrophenol and an excess of 1,6-dibromohexane (e.g., 5 equivalents) in a polar aprotic solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter out the solid salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monosubstituted product.
-
Rationale: Using a large excess of dibromoalkane statistically favors monosubstitution over disubstitution. K₂CO₃ is a mild base suitable for deprotonating the phenol without causing side reactions.
-
Step 2: Synthesis of 4-(6-bromohexyloxy)aniline
-
Dissolve the nitro compound from Step 1 in ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
If using SnCl₂, quench the reaction with a strong base (e.g., NaOH solution) to precipitate tin salts and extract the product with an organic solvent. If using hydrogenation, filter off the catalyst.
-
Dry the organic layer and remove the solvent to yield the aniline derivative.
Step 3: Synthesis of 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexan-1-ol
-
Prepare a diazonium salt by dissolving the aniline from Step 2 in an acidic aqueous solution (e.g., HCl) and cooling to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.
-
In a separate flask, dissolve 4-hexyloxyphenol in a basic aqueous solution (e.g., NaOH).
-
Slowly add the cold diazonium salt solution to the phenol solution. Azo coupling will occur, indicated by the formation of a brightly colored precipitate.
-
Stir for several hours, allowing the reaction to come to room temperature.
-
Filter the solid product, wash thoroughly with water, and dry. This product contains the azobenzene core with a terminal bromo group.
-
To convert the bromo group to a hydroxyl group for the final step, perform a hydrolysis reaction, for example, by refluxing with aqueous sodium bicarbonate. Purify by column chromatography.
Step 4: Esterification to 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate
-
Dissolve the alcohol from Step 3 in an anhydrous, non-protic solvent like dichloromethane (DCM) or THF, along with a mild base like triethylamine (TEA).
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with dilute aqueous acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent to obtain the crude final product.
-
Scientist's Note: This final step is highly sensitive. A polymerization inhibitor (like hydroquinone) should be added to the crude product immediately to prevent spontaneous polymerization of the acrylate group.[10]
-
Protocol: Monomer Purification
Purification is critical to ensure reproducible polymerization results.[11]
-
Base Wash: Dissolve the crude monomer in a suitable solvent (e.g., DCM). Wash the organic solution with a 5% aqueous sodium hydroxide or sodium bicarbonate solution to remove any acidic inhibitors (like hydroquinone) and unreacted acrylic acid.[10][12]
-
Water Wash: Wash the organic layer subsequently with deionized water and then with a saturated brine solution to remove residual base and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, then filter.[10]
-
Column Chromatography: Perform column chromatography on silica gel. Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the pure monomer from any non-polar impurities or oligomers.[10]
-
Solvent Removal: Combine the pure fractions, add a small amount of a fresh, non-volatile inhibitor (e.g., 4-methoxyphenol, MEHQ), and remove the solvent using a rotary evaporator at low temperature.[10]
-
Storage: Store the purified monomer at low temperature (e.g., 4 °C) in the dark and under an inert atmosphere to maximize shelf life.
Polymerization and Material Fabrication
The presence of the acrylate group allows this monomer to be polymerized into a variety of architectures. Side-chain liquid crystal polymers (SCLCPs) are most common, where the azobenzene mesogen is tethered to a flexible polymer backbone.
Protocol: Free-Radical Polymerization
-
Dissolve the purified monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN), in an anhydrous solvent like toluene or THF in a Schlenk flask.
-
Thoroughly degas the solution through several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Place the sealed flask in an oil bath pre-heated to a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 24 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or hexane.
-
Filter the polymer, re-dissolve it in a small amount of solvent, and re-precipitate it 2-3 times to remove unreacted monomer and initiator residues.
-
Dry the final polymer under vacuum to a constant weight.
Characterization and Analysis
A thorough characterization of both the monomer and the resulting polymer is essential to validate the synthesis and understand the material's properties.
Table 2: Key Analytical Techniques
| Analyte | Technique | Information Obtained | Typical Observations |
| Monomer | ¹H & ¹³C NMR | Confirms the chemical structure and purity. | Signals corresponding to aromatic protons, alkyl chains, and the characteristic vinyl protons of the acrylate group (δ 5.8-6.4 ppm).[13][14] |
| FTIR | Identifies key functional groups. | Peaks for C=O stretch (acrylate, ~1725 cm⁻¹), C=C stretch (alkene, ~1635 cm⁻¹), and N=N stretch.[9] | |
| UV-Vis Spectroscopy | Characterizes photoisomerization behavior. | Intense π-π* absorption peak for the trans isomer (~360 nm) and a weaker n-π* peak for the cis isomer (~440 nm).[9] | |
| DSC & POM | Determines thermal transitions and liquid crystal phases. | Melting point and potential mesophase transitions (e.g., nematic, smectic). | |
| Polymer | GPC / SEC | Measures molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the success and control of the polymerization reaction.[1] |
| DSC & TGA | Identifies glass transition temperature (Tg) and thermal stability. | Tg indicates the transition from a glassy to a rubbery state; TGA shows the onset of decomposition.[1] | |
| POM & WAXS | Characterizes the type and temperature range of liquid crystal phases. | Birefringent textures under POM are indicative of liquid crystallinity; WAXS provides information on molecular packing.[1] |
Applications and Future Outlook
The unique properties of polymers synthesized from 6-[4-(4-hexyloxyphenylazo)phenoxy]hexyl acrylate enable their use in a variety of advanced applications.
-
Photo-actuators and Soft Robotics: The ability to induce mechanical deformation with light makes these materials ideal for creating light-driven artificial muscles, grippers, and motors.[15]
-
Holographic Data Storage: The light-induced changes in refractive index (birefringence) can be used to write and erase holographic patterns, offering potential for high-density optical data storage.[16][17]
-
Smart Adhesives: Adhesion properties can be switched on and off with light, leading to the development of reversible adhesives.
-
Photo-controllable Surfaces: By creating surface relief gratings, the wettability and friction of a surface can be dynamically controlled with light.[15]
The future of azobenzene-containing materials lies in achieving more complex and precise control over material behavior. Research is focused on developing systems that respond to different colors of visible light, creating multi-responsive materials that react to several stimuli (e.g., light and temperature), and integrating them into biomedical devices for applications like targeted drug delivery.[18][19]
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